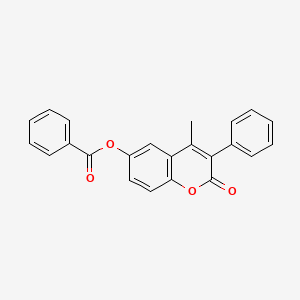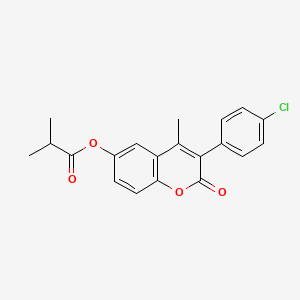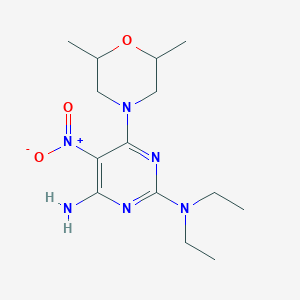![molecular formula C19H25N3O3S B11258695 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11258695.png)
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an azepane ring
準備方法
The synthesis of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole ring and the sulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
類似化合物との比較
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,5-dimethyl-1-(4-methylbenzoyl)-4-(phenylthio)-1H-pyrazole and 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl ethanone share structural similarities.
Uniqueness: The presence of the azepane ring and the specific substitution pattern on the pyrazole ring make this compound unique, potentially leading to distinct biological and chemical properties.
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H25N3O3S/c1-14-9-8-10-17(13-14)19(23)22-16(3)18(15(2)20-22)26(24,25)21-11-6-4-5-7-12-21/h8-10,13H,4-7,11-12H2,1-3H3 |
InChIキー |
JIYWLZIZVMFCDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide](/img/structure/B11258617.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B11258637.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11258641.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11258643.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11258644.png)


![3-[4-(4-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11258660.png)


![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11258674.png)


